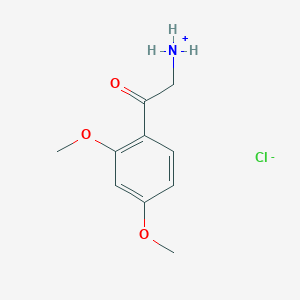

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride

Vue d'ensemble

Description

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an aminium chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Chemistry

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it suitable for creating derivatives with specific functionalities.

Biology

In biological research, this compound is utilized in studies related to:

- Enzyme Inhibition : Investigating how it interacts with enzymes may help in understanding metabolic pathways and developing inhibitors for therapeutic purposes.

- Protein Interactions : It can be employed to study the binding affinities and interactions between proteins, which is crucial for drug design and understanding cellular mechanisms.

Industry

The compound has potential applications in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new materials with desired characteristics for various industrial applications.

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine.

- Conducting the reaction under controlled conditions (often in the presence of a catalyst) to minimize side reactions.

- Purification through techniques such as recrystallization or chromatography.

Industrial Production

On an industrial scale, methods may include:

- Continuous flow reactors for efficiency.

- Automated synthesis systems to ensure high yield and purity.

- Advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions

The compound can undergo several types of reactions:

- Oxidation : Can yield quinones or oxidized derivatives using agents like potassium permanganate.

- Reduction : Can produce amine or alcohol derivatives using reducing agents such as sodium borohydride.

- Substitution : The methoxy groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Sodium borohydride | Anhydrous conditions |

| Substitution | Halogenating agents | Varies by substrate |

Mécanisme D'action

The mechanism by which 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dimethoxyphenyl isocyanate

- 2,4-Dimethoxyphenyl acetic acid

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is unique due to its specific structure and the presence of both methoxy groups and an aminium chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Activité Biologique

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride, a quaternary ammonium compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of two methoxy groups on the phenyl ring, suggests a diverse range of interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₄ClNO₃. The structural features that contribute to its biological activity include:

- Quaternary Ammonium Group : Enhances solubility and interaction with biological membranes.

- Methoxy Substituents : Potential for increased lipophilicity and modulation of receptor interactions.

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar quaternary ammonium compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Membrane Interaction : The positive charge on the nitrogen atom may facilitate interactions with negatively charged membrane components, influencing cellular uptake and activity.

Biological Activity

Research findings indicate that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties. The compound's ability to disrupt microbial membranes could contribute to its effectiveness against bacteria and fungi.

Antioxidant Properties

Research suggests that the methoxy groups may enhance the antioxidant capacity of this compound, potentially protecting cells from oxidative stress.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative disorders by modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be understood through comparison with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Amino-4'-methylacetophenone hydrochloride | C₉H₁₃ClN₂O | Exhibits different biological activities but lacks methoxy groups. |

| 4-Nitroguaiacol potassium salt hydrate | C₈H₉ClO₄ | Known for its enzyme inhibition properties but structurally distinct from the target compound. |

| 2-(4-Methylphenyl)-2-oxoethan-1-aminium chloride | C₉H₁₂ClNO | Similar structure but fewer substituents affecting reactivity and biological profile. |

Propriétés

IUPAC Name |

[2-(2,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHGZWQGVPBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C[NH3+])OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587579 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123464-63-1 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.